molecular formula C15H18O4 B11160850 7,8-diethoxy-4-ethyl-2H-chromen-2-one

7,8-diethoxy-4-ethyl-2H-chromen-2-one

Cat. No.: B11160850
M. Wt: 262.30 g/mol
InChI Key: YYJIFVIJKXHBSH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-diethoxy-4-ethyl-2H-chromen-2-one can be achieved through several methods. One common method involves the reaction of resorcinol with ethyl acetoacetate in the presence of a catalyst such as boron trifluoride dihydrate . The reaction typically proceeds under reflux conditions, leading to the formation of the desired coumarin derivative.

Another method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of green solvents and catalysts can be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7,8-Diethoxy-4-ethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7,8-Diethoxy-4-ethyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

7,8-diethoxy-4-ethylchromen-2-one

InChI

InChI=1S/C15H18O4/c1-4-10-9-13(16)19-14-11(10)7-8-12(17-5-2)15(14)18-6-3/h7-9H,4-6H2,1-3H3

InChI Key

YYJIFVIJKXHBSH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2OCC)OCC

Origin of Product

United States

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